molecular formula C15H20Cl3NO2 B6121425 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

Cat. No. B6121425
M. Wt: 352.7 g/mol
InChI Key: JRVJDZZKCYEGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that is commonly used in scientific research. It is also known as SCH-23390 and is a potent dopamine receptor antagonist. This compound has been widely used to study the function of dopamine receptors in the brain and its effects on behavior.

Mechanism of Action

1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a selective antagonist of the D1 dopamine receptor. It works by binding to the receptor and preventing dopamine from binding. This leads to a decrease in the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block dopamine receptors. This can lead to a variety of effects, including changes in behavior, cognition, and motor function. It has also been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride in lab experiments is its selectivity for the D1 dopamine receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation is that it is not a perfect antagonist and can have off-target effects on other neurotransmitter systems.

Future Directions

There are many future directions for research involving 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of interest is its potential therapeutic use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its use in investigating the role of dopamine in addiction and substance abuse. Additionally, researchers may investigate the effects of this compound on other neurotransmitter systems and their interactions with dopamine.

Synthesis Methods

The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride involves several steps. The starting material is 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with ethyl acetoacetate to form the corresponding ethyl 3,5-dichloro-2-hydroxybenzylideneacetoacetate. This intermediate is then reduced with sodium borohydride to form the corresponding ethyl 3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinoline-1-carboxylate. The final step involves the hydrolysis of the ester to form this compound.

Scientific Research Applications

1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been widely used in scientific research to study the function of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in a variety of physiological and behavioral processes, including reward, motivation, and movement. By blocking dopamine receptors, researchers can investigate the role of dopamine in these processes.

properties

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2.ClH/c16-9-7-10(14(19)12(17)8-9)13-11-3-1-2-4-15(11,20)5-6-18-13;/h7-8,11,13,18-20H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVJDZZKCYEGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=C(C(=CC(=C3)Cl)Cl)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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